ent-Aprepitant

Overview

Description

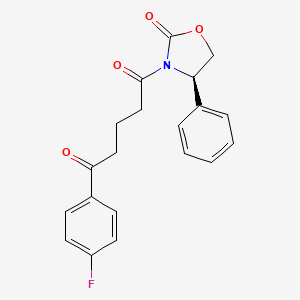

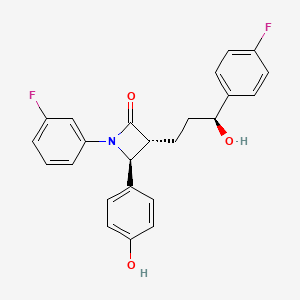

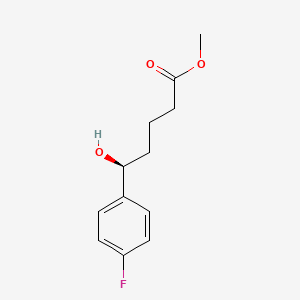

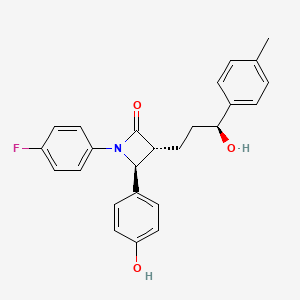

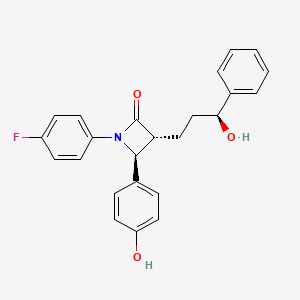

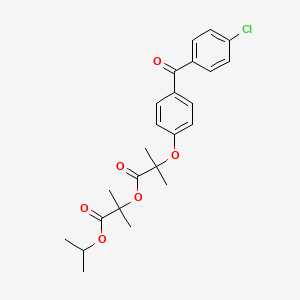

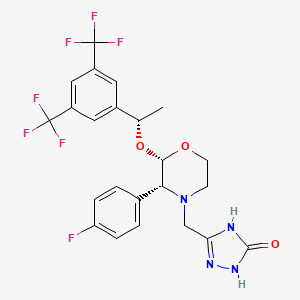

Ent-Aprepitant is a compound with the molecular formula C23H21F7N4O3 . It is a potent substance P (SP) receptor antagonist . Aprepitant belongs to the class of antiemetics. It is an antagonist of the neurokinin-1 receptor (NK-1R) and blocks the apical portion of the NK-1R, preventing binding of substance P .

Synthesis Analysis

A streamlined and high-yielding synthesis of aprepitant has been described . The enantiopure oxazinone starting material was synthesized via a novel crystallization-induced dynamic resolution process . Syntheses of all eight enantiomerically pure diastereomers of aprepitant and assignment of absolute configuration at newly generated stereocenters by NMR and x-ray crystallographic analysis were achieved .

Molecular Structure Analysis

Ent-Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions . Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood-brain barrier and occupies brain NK1 receptors .

Chemical Reactions Analysis

Aprepitant exists in an amorphous state in solid dispersions and the solid dispersions can markedly improve the dissolution and oral bioavailability of the aprepitant . The dissolution rate of the aprepitant was significantly increased by solid dispersions .

Physical And Chemical Properties Analysis

Ent-Aprepitant has a molecular weight of 534.4 g/mol . It is a basic compound with a pKa value of 9.7 within the pH range 2 to 12 . The free base aqueous solubility (3–7 μg/mL) is very low over the pH range 2–10 .

Scientific Research Applications

Antiemetic Drug

Aprepitant is the first member of a relatively new antiemetic drug class called NK1 receptor antagonists . It is commonly prescribed to prevent chemotherapy-induced nausea and vomiting . This makes it a crucial part of cancer treatment protocols, as it helps improve patient comfort and adherence to chemotherapy.

Solubility Enhancement

Despite its effectiveness, Aprepitant has poor solubility, which can cause bioavailability issues . To address this, researchers have developed a semi-solid self-emulsifying formulation of Aprepitant for oral delivery . This formulation is designed to be filled into capsules in a melted state and then solidified at room temperature .

Cost-Effective Formulation

The commercial formulation of Aprepitant uses a particle size reduction technique to overcome low bioavailability . However, this method involves many successive steps that increase the cost of the drug . The semi-solid self-emulsifying formulation offers a more cost-effective alternative .

Solid Dispersions

Solid dispersions are another approach to improve the dissolution rate and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) like Aprepitant . This method aims to improve the physicochemical properties and bioavailability of Aprepitant .

Nanosized Drug Carriers

In another study, Aprepitant-loaded oral amphiphilic CD nanoparticles and nanocapsules were developed and optimized for the prevention of acute and delayed chemotherapy-induced nausea and vomiting . These nanosystems serve as efficient drug carriers, enhancing the drug’s efficacy .

Pharmacokinetic Improvement

The development of Aprepitant solid dispersions with Soluplus® has shown promising results in improving the drug’s pharmacokinetics . The AUC 0–t of the solid dispersions was 2.4-fold that of Aprepitant, indicating improved absorption .

Mechanism of Action

Target of Action

ent-Aprepitant primarily targets the substance P/neurokinin 1 (NK1) receptors . These receptors play a crucial role in inducing emesis, which is the action of vomiting . By acting on these receptors, ent-Aprepitant can effectively control nausea and vomiting .

Mode of Action

ent-Aprepitant acts as a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . This means it binds to these receptors and blocks their action, preventing them from triggering the vomiting reflex . It’s important to note that ent-Aprepitant has little or no affinity for serotonin (5-HT3), dopamine, and corticosteroid receptors, which are the targets of existing therapies for chemotherapy-induced nausea and vomiting .

Biochemical Pathways

ent-Aprepitant affects the biochemical pathways associated with emesis. By blocking the NK1 receptors, it inhibits the action of substance P, a neuropeptide involved in inducing vomiting . This results in the prevention of acute and delayed nausea and vomiting associated with chemotherapy .

Pharmacokinetics

The pharmacokinetic properties of ent-Aprepitant involve its absorption, distribution, metabolism, and excretion (ADME). It has a bioavailability of 60–65% , indicating a significant proportion of the drug reaches the systemic circulation. It is primarily metabolized in the liver, mostly by the cytochrome P-450 isoenzyme 3A4 (CYP3A4), with some contributions by CYP2C19 & CYP1A2 . The elimination half-life of ent-Aprepitant is between 9–13 hours, and it is excreted via the kidneys (57%) and feces (45%) .

Result of Action

The molecular and cellular effects of ent-Aprepitant’s action primarily involve the prevention of nausea and vomiting. By blocking the NK1 receptors, it prevents the action of substance P, thereby inhibiting the vomiting reflex at the molecular level . This results in a significant reduction in the incidence of acute and delayed nausea and vomiting associated with chemotherapy .

Action Environment

The action, efficacy, and stability of ent-Aprepitant can be influenced by various environmental factors. For instance, the presence of other drugs in the system can affect its action due to potential drug-drug interactions . Furthermore, the physiological state of the patient, such as liver function, can impact the metabolism and hence the efficacy of ent-Aprepitant . Therefore, it’s crucial to consider these factors when administering ent-Aprepitant.

Safety and Hazards

Future Directions

Research suggests that aprepitant may exhibit antiproliferative, antiangiogenic, and antimetastatic effects . The interaction system between substance P and the neurokinin-1 receptor (NK-1R) is recognized for its pivotal role in cancer pathophysiology . As an NK-1R antagonist, aprepitant shows potential in enhancing antitumor activity . Aprepitant’s potential to complement major chemotherapeutic agents makes it a promising broad-spectrum antitumor drug for various cancers . This approach can revolutionize cancer treatment, providing heightened efficacy and improved patient outcomes if validated .

properties

IUPAC Name |

3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-KNMUDHKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571744 | |

| Record name | 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ent-Aprepitant | |

CAS RN |

172822-29-6 | |

| Record name | ent-Aprepitant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172822296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 172822-29-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APREPITANT, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV944ASG28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.